molecular formula C8H7BrN2O B1522279 2-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1042141-33-2

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B1522279
CAS RN: 1042141-33-2
M. Wt: 227.06 g/mol
InChI Key: AMINXTALIVOYAK-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a biochemical used for proteomics research . It is a heteroaromatic compound that contains both nitrogen and oxygen. It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine is C8H7BrN2O, and its molecular weight is 227.06 . The structure consists of a pyridine ring fused with an imidazole ring, with a bromine atom and a methoxy group attached to the imidazole ring .


Physical And Chemical Properties Analysis

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Comprehensive Analysis

Pharmaceutical Applications: This compound is part of the imidazo[1,2-a]pyridine class, which includes active pharmaceutical ingredients such as zolimidine (an antiulcer drug), zolpidem (for treating insomnia), and saripidem (a sedative and anxiolytic drug). These derivatives are significant in developing medications for various health conditions .

Fluorescent Probes: Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for in vitro and in vivo determination of mercury and iron ions. This application is crucial for environmental monitoring and medical diagnostics .

Pesticides and Fungicides: The structural motif of imidazo[1,2-a]pyridine is also found in certain pesticides and fungicides. This suggests that 2-Bromo-6-methoxyimidazo[1,2-a]pyridine could potentially be used in agricultural applications to protect crops from pests and diseases .

Optical Media for Data Storage: Some compounds within this class are used as light-sensitive dyes in optical media for data storage. This application is essential for the development of high-density data storage solutions .

Tuberculosis Treatment: Recent developments have shown that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis treatment. This indicates potential use in antimicrobial research and development .

properties

IUPAC Name

2-bromo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINXTALIVOYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674130
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

CAS RN

1042141-33-2
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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